molecular formula C13H16N2 B11897320 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole

1-Methyl-7-(pyrrolidin-2-yl)-1H-indole

Cat. No.: B11897320
M. Wt: 200.28 g/mol
InChI Key: VBSGUZDZMWOYME-UHFFFAOYSA-N
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Description

1-Methyl-7-(pyrrolidin-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the 1-position and a pyrrolidinyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-N-(diethoxycarbonyl)methyltetrahydropyridinium bromide with dimethyl acetylenedicarboxylate in the presence of triethylamine at room temperature. This reaction yields 1,2-dimethyl 1-ethyl 2-[(3-vinyl-1-methyl-3-phenyl-2-ethoxycarbonyl)pyrrolidin-2-yl]-ethene-1,1,2-tricarboxylate in 25% yield . Cooling the reaction mixture to -20°C significantly decreases the yield of the pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(pyrrolidin-2-yl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives of the indole ring.

Scientific Research Applications

Pharmaceutical Applications

1. Serotonin Receptor Agonism
The compound has been identified as a potential agonist for serotonin receptors, which are critical in mood regulation and other neurological functions. Its interaction with these receptors suggests possible applications in treating mood disorders, including depression and anxiety.

2. Anticancer Activity
Research indicates that 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown its ability to inhibit cell growth in models of pancreatic, breast, and lung cancers. The compound's mechanism may involve cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

Biological Activity Mechanism
Serotonin receptor modulationAlters neurotransmitter signaling pathways
Antiproliferative effectsInduces cell cycle arrest in cancer cells
Anti-inflammatory propertiesModulates inflammatory pathways via enzyme interactions

The compound's ability to form stable hydrophobic interactions with enzyme active sites contributes to its pharmacological profile, making it a candidate for further drug development .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Mood Disorders : A study demonstrated the efficacy of related indole derivatives in animal models of depression, suggesting that compounds like this compound could be developed into effective antidepressants .
  • Cancer Research : In vitro testing against various human cancer cell lines revealed that this compound significantly inhibited cell proliferation, particularly in pancreatic and breast cancer models. The IC50 values ranged from 80 nM to 200 nM across different cancer types, indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole: Lacks the pyrrolidinyl group at the 7-position.

    7-(Pyrrolidin-2-yl)-1H-indole: Lacks the methyl group at the 1-position.

    1-Methyl-7-(pyrrolidin-2-yl)-2H-indole: Variation in the position of the nitrogen atom in the indole ring.

Uniqueness

1-Methyl-7-(pyrrolidin-2-yl)-1H-indole is unique due to the presence of both the methyl group at the 1-position and the pyrrolidinyl group at the 7-position. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Biological Activity

1-Methyl-7-(pyrrolidin-2-yl)-1H-indole is a compound of significant interest in pharmacology due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused with a pyrrole ring. Its unique features include:

  • Methyl Group : Enhances lipophilicity and receptor binding.
  • Pyrrolidine Moiety : Contributes to its interaction with various biological targets.

Serotonin Receptor Agonism

Research indicates that this compound acts as an agonist for serotonin receptors , particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and other neurological conditions due to its ability to modulate serotonin pathways.

Antiproliferative Effects

The compound has demonstrated antiproliferative activity against various cancer cell lines . Notably, studies have shown that it can inhibit the growth of cancer cells, suggesting its utility in oncology. For instance, it has been reported to exhibit significant effects against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines .

The mechanism through which this compound exerts its effects involves binding to specific receptors and modulating their activity. This may lead to various biological outcomes, including:

  • Receptor Modulation : Interaction with serotonin receptors alters neurotransmitter dynamics.
  • Cell Cycle Regulation : Induces apoptosis in cancer cells through pathways involving survivin degradation and caspase activation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesBiological Activity
5-ChloroindoleChlorine substitution on indoleAnticancer activity
3-(Pyrrolidin-1-ylmethyl)-indolePyrrolidine attached at different positionSerotonin receptor modulation
Indole-2-carboxylic acid derivativesCarboxylic acid functionalityAntioxidant properties

This table highlights how variations in structure can lead to differing biological activities within the indole family.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Antiproliferative Study : A study showed that this compound had a GI50 value (the concentration required to inhibit cell growth by 50%) comparable to established anticancer drugs like erlotinib .
  • Serotonin Interaction Studies : Investigations into its interaction with serotonin receptors revealed that it could enhance serotonin signaling, which is crucial for mood regulation.
  • Antimicrobial Activity : Although primarily studied for its effects on cancer and neurological disorders, preliminary findings suggest potential antibacterial properties against Gram-positive bacteria, warranting further investigation into its broader therapeutic applications .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-7-pyrrolidin-2-ylindole

InChI

InChI=1S/C13H16N2/c1-15-9-7-10-4-2-5-11(13(10)15)12-6-3-8-14-12/h2,4-5,7,9,12,14H,3,6,8H2,1H3

InChI Key

VBSGUZDZMWOYME-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C3CCCN3

Origin of Product

United States

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